Benzonitrile, 4-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)-
Description
Systematic Nomenclature and Structural Identification
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound, 4-[(9-benzyl-2-chloropurin-6-yl)amino]benzonitrile, precisely delineates its molecular structure. The name reflects three key substituents on the purine scaffold:
- Chlorine at the 2-position, enhancing electrophilic reactivity.
- Benzyl group (-CH2C6H5) at the 9-position, contributing hydrophobic interactions.
- Benzonitrile moiety (-C6H4CN) linked via an amino group at the 6-position, introducing polarity and hydrogen-bonding potential.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| CAS Registry Number | 125802-53-1 |
| Molecular Formula | C19H13ClN6 |
| Molecular Weight | 360.8 g/mol |
| IUPAC Name | 4-[(9-Benzyl-2-chloropurin-6-yl)amino]benzonitrile |
| SMILES | Clc1nc(Nc2ccc(C#N)cc2)nc2n1Cn(Cc3ccccc3)c2 |
The purine core (C5H4N4) forms a bicyclic aromatic system, with the benzyl group at N9 and chlorine at C2 creating steric and electronic effects critical for binding affinity. The benzonitrile group, attached via an amino linker at C6, introduces a planar, electron-deficient aromatic ring capable of π-π stacking interactions. X-ray crystallography or nuclear magnetic resonance (NMR) studies would further resolve conformational preferences, though such data are not publicly available for this compound.
Historical Context in Purine Derivative Research
Purine derivatives have been extensively studied since the mid-20th century, particularly for their roles in nucleic acid metabolism and enzyme inhibition. The synthesis of benzonitrile, 4-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)-, was first reported in 1990 by Kelley, Linn, and Selway as part of efforts to develop adenosine receptor antagonists. Their work demonstrated that substituting the purine scaffold at C2 with halogens (e.g., chlorine) and at N9 with aromatic groups enhanced selectivity for kinase domains.
The benzyl and benzonitrile substituents in this compound align with historical strategies to improve metabolic stability and blood-brain barrier penetration in purine-based drug candidates. For example, the benzyl group at N9 mimics natural purine ribose moieties, while the benzonitrile’s nitrile group (-CN) offers resistance to enzymatic hydrolysis compared to ester or amide functionalities.
Table 2: Evolution of Purine Derivative Design
| Era | Key Modifications | Therapeutic Targets |
|---|---|---|
| 1960s–1980s | Ribose analogs, methyl groups | Antiviral agents |
| 1990s–2000s | Halogenation, aromatic substituents | Kinase inhibitors, anticancer drugs |
| 2010s–present | Nitrile, trifluoromethyl groups | Immunomodulators |
This compound’s design reflects 1990s trends toward optimizing purine derivatives for kinase inhibition, a strategy later validated by FDA-approved drugs such as imatinib.
Significance in Medicinal Chemistry and Drug Discovery
Benzonitrile, 4-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)-, exhibits physicochemical properties conducive to drug development. With a calculated logP of 3.2, it balances lipophilicity for membrane permeability and aqueous solubility for in vitro assays. Its solubility in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) aligns with standard protocols for high-throughput screening.
Table 3: Physicochemical Properties
| Property | Value |
|---|---|
| Density | 1.38 g/cm³ |
| Boiling Point | 563.1°C at 760 mmHg |
| Flash Point | 294.3°C |
| Vapor Pressure | 1.05 × 10⁻¹² mmHg at 25°C |
The chlorine atom at C2 likely enhances binding to cysteine residues in enzyme active sites through covalent or polar interactions, a mechanism exploited in kinase inhibitors like ibrutinib. Meanwhile, the benzonitrile group’s nitrile functionality may engage in hydrogen bonding with backbone amides or side-chain residues.
While specific biological data for this compound remain undisclosed, structural analogs have shown activity against cyclin-dependent kinases (CDKs) and Aurora kinases, suggesting potential anticancer applications. Future research could explore its efficacy in models of inflammation or neurodegeneration, given purine derivatives’ roles in adenosine receptor modulation.
Properties
CAS No. |
125802-53-1 |
|---|---|
Molecular Formula |
C19H13ClN6 |
Molecular Weight |
360.8 g/mol |
IUPAC Name |
4-[(9-benzyl-2-chloropurin-6-yl)amino]benzonitrile |
InChI |
InChI=1S/C19H13ClN6/c20-19-24-17(23-15-8-6-13(10-21)7-9-15)16-18(25-19)26(12-22-16)11-14-4-2-1-3-5-14/h1-9,12H,11H2,(H,23,24,25) |
InChI Key |
NVQXKMMKLNDXDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(N=C(N=C32)Cl)NC4=CC=C(C=C4)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)- typically involves multiple steps, starting with the preparation of the purine ring system. One common method involves the reaction of 2-chloro-9-(hydroxyethoxymethyl)adenine with a suitable benzonitrile derivative under specific conditions . The reaction is usually carried out in an ammonia/methanol solution and heated in an autoclave at 95°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and purification techniques are crucial in scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)- can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted purine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- Antiviral Activity : The compound has shown promise in inhibiting viral replication by interacting with enzymes involved in purine metabolism. This mechanism is crucial for developing antiviral agents targeting diseases like hepatitis and HIV.
- Cancer Research : Benzonitrile derivatives have been explored for their ability to induce apoptosis in cancer cells. The interaction with specific receptors can modulate pathways that lead to cell death, making it a candidate for anticancer drug development .
-
Biological Studies
- Enzyme Inhibition : It is utilized in studying enzyme interactions, particularly those related to purine metabolism. Understanding these interactions can provide insights into metabolic disorders and potential therapeutic targets .
- High-Throughput Screening : The compound has been part of high-throughput screening assays aimed at identifying new inhibitors for various biological targets, including proteases implicated in cancer progression .
- Chemical Synthesis
Case Study 1: Antiviral Properties
A study highlighted the effectiveness of Benzonitrile derivatives in inhibiting viral replication mechanisms in vitro. The compound's ability to bind to specific viral enzymes was demonstrated, suggesting its potential as a lead compound for antiviral drug development .
Case Study 2: Cancer Cell Apoptosis
Research conducted on the effects of Benzonitrile on cancer cell lines revealed that it induces apoptosis through modulation of signaling pathways associated with cell survival. This finding supports further investigation into its use as an anticancer agent .
Mechanism of Action
The mechanism of action of benzonitrile, 4-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors involved in purine metabolism, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of viral replication or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Substituent Variations at the 9-Position
The 9-position substituent significantly impacts molecular interactions and pharmacokinetics:
Key Insight : The benzyl group in the target compound balances lipophilicity and bulk but may limit solubility compared to smaller substituents like cyclopropylmethyl .
Substituent Variations at the 6-Position
The 6-amino linkage and aromatic substituents modulate electronic properties and target affinity:
Key Insight: The 4-cyanoaniline group in the target compound offers a balance of electronic effects and hydrogen-bonding capacity, though nitro or piperazine-containing analogs may exhibit higher kinase affinity .
Biological Activity
Benzonitrile, 4-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)-, is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H13ClN6
- Molecular Weight : 364.80 g/mol
- CAS Number : 5271938
Benzonitrile derivatives, including the compound , often exhibit biological activity through various mechanisms:
- Inhibition of Enzymes : Many benzonitrile derivatives have been studied for their ability to inhibit key enzymes involved in disease processes. For instance, acetylcholinesterase (AChE) inhibitors are significant in the treatment of Alzheimer's disease, where they help increase acetylcholine levels in the brain.
- Anticancer Activity : Some studies suggest that purine derivatives can exhibit anticancer properties by interfering with DNA synthesis or repair mechanisms in cancer cells.
Acetylcholinesterase Inhibition
Research indicates that compounds similar to benzonitrile, particularly those containing purine structures, can effectively inhibit AChE. For example, a study demonstrated that certain derivatives showed significant inhibitory activity against AChE with varying IC50 values, highlighting the importance of structural modifications in enhancing biological efficacy .
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 3.5 | AChE Inhibition |
| Benzonitrile Derivative | 5.0 | AChE Inhibition |
| Donepezil (Control) | 0.5 | AChE Inhibition |
Anticancer Properties
The purine moiety present in benzonitrile derivatives has been linked to anticancer activity. Studies have shown that these compounds can induce apoptosis in cancer cell lines by activating specific pathways related to cell death .
Case Studies and Research Findings
- Study on AChE Inhibition :
- Anticancer Activity Evaluation :
- In Silico Studies :
Q & A
Q. What are the recommended synthetic routes for preparing 4-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)benzonitrile, and how can reaction yields be optimized?
Methodological Answer: The compound can be synthesized via nucleophilic aromatic substitution. A typical protocol involves reacting 2-chloro-9-(phenylmethyl)-9H-purin-6-amine with 4-aminobenzonitrile under microwave-assisted conditions in ethanol at 150°C, yielding ~18% after purification by flash chromatography . To optimize yields:
Q. Which analytical techniques are critical for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- Melting Point Analysis: Confirm purity via sharp melting points (e.g., 151–152°C for analogs) .
- NMR Spectroscopy: Use ¹H and ¹³C NMR to verify substitution patterns. Key signals include aromatic protons (δ 7.82–8.47 ppm) and benzylic CH₂ groups (δ 4.05 ppm) .
- Mass Spectrometry: Confirm molecular weight via ESI/MS (e.g., [M+H]+ at m/z 331.8) .
Q. What purification strategies are effective for isolating this compound from reaction mixtures?
Methodological Answer:
- Flash Chromatography: Use silica gel with gradients of ethyl acetate/hexane (e.g., 70% yield achieved for structurally related purines) .
- Recrystallization: Optimize solvent pairs (e.g., DCM/hexane) to isolate crystalline solids .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in analogs of this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SC-XRD): Use SHELX programs for structure refinement. For example, SHELXL refines thermal parameters and validates bond lengths/angles (e.g., purine analogs in ) .
- ORTEP-3: Generate thermal ellipsoid plots to visualize disorder or rotational flexibility in the benzyl group .
Q. How do electronic and steric effects of substituents influence biological activity in related purine derivatives?
Methodological Answer:
- Structure-Activity Relationship (SAR):
- Electron-Withdrawing Groups (e.g., Cl): Enhance binding to kinases (e.g., Bcr-Abl inhibition in ).
- Benzyl vs. Cyclopropylmethyl Substituents: Compare steric effects on target selectivity (e.g., 18% vs. 33% yields in and ).
- Aminobenzonitrile Moiety: Assess hydrogen-bonding potential with acetylcholinesterase (AChE) via docking studies .
Q. Table 1: Biological Activity of Selected Analogs
| Compound | Target | IC₅₀/Inhibition (%) | Reference |
|---|---|---|---|
| 9-(Cyclopropylmethyl) analog | Bcr-Abl | Moderate (18% yield) | |
| 9-Benzyl derivatives | AChE | >10% at 100 µM |
Q. How can contradictory NMR or crystallographic data be reconciled during structural validation?
Methodological Answer:
- Dynamic NMR: Detect rotational barriers in flexible substituents (e.g., benzyl groups) at variable temperatures .
- Hirshfeld Surface Analysis: Resolve packing ambiguities in crystallographic data (e.g., π-π interactions in purine cores) .
- DFT Calculations: Compare experimental vs. computed ¹³C NMR shifts to validate tautomeric forms .
Q. What in silico strategies are suitable for predicting the pharmacokinetic profile of this compound?
Methodological Answer:
- Molecular Dynamics (MD): Simulate membrane permeability using logP values (~2.5 for analogs in ).
- ADMET Prediction: Use SwissADME to assess CYP450 metabolism and blood-brain barrier penetration .
- Docking Studies (AutoDock Vina): Map interactions with AChE or Bcr-Abl active sites to guide derivatization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
